7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-s 7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-s
Brand Name: Vulcanchem
CAS No.: 105936-57-0
VCID: VC0009869
InChI: InChI=1S/C32H29ClN8O21S6.5Na/c1-15(42)28(41-40-23-12-20-16(9-26(23)66(52,53)54)8-19(64(46,47)48)11-25(20)65(49,50)51)29(43)35-21-14-27(67(55,56)57)22(13-24(21)61-2)36-32-38-30(33)37-31(39-32)34-17-4-3-5-18(10-17)63(44,45)7-6-62-68(58,59)60;;;;;/h3-5,8-14,28H,6-7H2,1-2H3,(H,35,43)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,34,36,37,38,39);;;;;/q;5*+1/p-5
SMILES: CC(=O)C(C(=O)NC1=C(C=C(C(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)OC)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C32H24ClN8Na5O21S6
Molecular Weight: 1199.4 g/mol

7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-s

CAS No.: 105936-57-0

Main Products

VCID: VC0009869

Molecular Formula: C32H24ClN8Na5O21S6

Molecular Weight: 1199.4 g/mol

7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-s - 105936-57-0

CAS No. 105936-57-0
Product Name 7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-s
Molecular Formula C32H24ClN8Na5O21S6
Molecular Weight 1199.4 g/mol
IUPAC Name pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate
Standard InChI InChI=1S/C32H29ClN8O21S6.5Na/c1-15(42)28(41-40-23-12-20-16(9-26(23)66(52,53)54)8-19(64(46,47)48)11-25(20)65(49,50)51)29(43)35-21-14-27(67(55,56)57)22(13-24(21)61-2)36-32-38-30(33)37-31(39-32)34-17-4-3-5-18(10-17)63(44,45)7-6-62-68(58,59)60;;;;;/h3-5,8-14,28H,6-7H2,1-2H3,(H,35,43)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,34,36,37,38,39);;;;;/q;5*+1/p-5
Standard InChIKey WXQRUQLCHXCMHU-UHFFFAOYSA-I
Isomeric SMILES CC(=O)C(C(=O)NC1=C(C=C(C(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)OC)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
SMILES CC(=O)C(C(=O)NC1=C(C=C(C(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)OC)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CC(=O)C(C(=O)NC1=C(C=C(C(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)OC)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Synonyms 7-[1-[N-[4-[4-Chloro-6-[3-[2-(sulfooxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-2-methoxy-5-sulfophenyl]carbamoyl]-2-oxopropylazo]-1,3,6-naphthalenetrisulfonic acid pentasodium salt
PubChem Compound 14596975
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator